molecular formula C12H17NO3 B064776 TERT-BUTYL 2-HYDROXY-6-METHYLPHENYLCARBAMATE CAS No. 177342-60-8

TERT-BUTYL 2-HYDROXY-6-METHYLPHENYLCARBAMATE

Cat. No.: B064776
CAS No.: 177342-60-8
M. Wt: 223.27 g/mol
InChI Key: KMCZDRVWSNSEOK-UHFFFAOYSA-N
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Description

2-(Boc-amino)-3-methylphenol is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a phenol ring with a methyl substituent. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-methylphenol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The phenol group remains unprotected during this process, allowing for selective protection of the amino group .

Industrial Production Methods: Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete protection of the amino group while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(Boc-amino)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-3-methylphenol primarily involves the protection and deprotection of the amino group. The Boc group is introduced through nucleophilic attack of the amino group on di-tert-butyl dicarbonate, followed by the elimination of tert-butyl carbonate. The Boc group can be removed under acidic conditions, regenerating the free amino group. This protection strategy allows for selective reactions on other functional groups without interference from the amino group .

Comparison with Similar Compounds

    2-(Boc-amino)-4-methylphenol: Similar structure but with the methyl group in the para position.

    2-(Boc-amino)-3-ethylphenol: Similar structure but with an ethyl group instead of a methyl group.

    2-(Boc-amino)-3-methoxyphenol: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness: 2-(Boc-amino)-3-methylphenol is unique due to the specific positioning of the Boc-protected amino group and the methyl group on the phenol ring. This unique structure allows for selective reactions and applications in various fields, making it a valuable compound in organic synthesis and research.

Biological Activity

Tert-butyl 2-hydroxy-6-methylphenylcarbamate, often referred to as a derivative of phenolic compounds, has gained attention in medicinal chemistry due to its notable biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Profile

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 85909-08-6
  • Molecular Formula: C12H17NO3
  • Appearance: Light yellow powder, soluble in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-hydroxy-6-methylphenol. The process can utilize various coupling agents and is often conducted under controlled conditions to ensure high yield and purity.

This compound exhibits several biological activities primarily through its interaction with specific enzymes and receptors. Notable mechanisms include:

  • Antiviral Activity : Research indicates that this compound can inhibit viral replication by binding to viral enzymes, thereby reducing the viral load in infected cells.
  • Anti-inflammatory Effects : In vivo studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties, comparable to standard anti-inflammatory drugs such as indomethacin. The percentage inhibition values ranged from 39% to over 54% in carrageenan-induced models .
  • Cell Signaling Modulation : The compound has been shown to influence various signaling pathways related to inflammation and immune response, potentially enhancing the body's defense mechanisms against infections.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anti-inflammatory Activity : A study evaluated a series of phenolic carbamates for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds similar to this compound showed promising results, with significant reductions in edema observed within hours post-administration .
  • In Silico Docking Studies : Computational studies have provided insights into the binding affinities of this compound with COX-2 enzymes, suggesting its potential as a selective inhibitor in inflammatory pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesKey Biological Activities
Tert-butyl N-(3-hydroxy-4-methylphenyl)carbamateSimilar backbone but different hydroxyl positioningVarying anti-inflammatory effects
Tert-butyl N-(2-hydroxyphenyl)carbamateLacks methyl group on the aromatic ringDifferent solubility and reactivity
Tert-butyl N-(4-hydroxy-3-methylphenyl)carbamateHydroxyl group at a different positionVariations may affect pharmacokinetics

The unique positioning of the hydroxyl group and the presence of the methyl substituent in this compound contribute to its distinct biological activities compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-6-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-6-5-7-9(14)10(8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCZDRVWSNSEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597638
Record name tert-Butyl (2-hydroxy-6-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177342-60-8
Record name tert-Butyl (2-hydroxy-6-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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